molecular formula C9H6O3S B2797316 6-Hydroxybenzo[b]thiophene-2-carboxylic acid CAS No. 1432040-88-4

6-Hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No. B2797316
M. Wt: 194.2
InChI Key: KWLDGGAFDRUFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxybenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H6O3S. It is a heterocyclic sulfur compound .


Molecular Structure Analysis

The molecular structure of 6-Hydroxybenzo[b]thiophene-2-carboxylic acid is represented by the InChI code: 1S/C9H7O3S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10,13H,(H,11,12) .


Physical And Chemical Properties Analysis

6-Hydroxybenzo[b]thiophene-2-carboxylic acid has a molecular weight of 195.22 . It is recommended to be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

6-Hydroxybenzo[b]thiophene is notably used as an intermediate in the synthesis of various sulfur heterocycles. Its hydroxyl group can be transformed into O-carbamate, which aids in the regiocontrolled introduction of substituents through directed metallation. This versatility makes it a crucial component in the creation of a wide range of chemical compounds (Wahidulla & Bhattacharjee, 2013); (Mereyala, Banda & Sirajud Doulah, 2013); (Mukherjee & De, 2003); (Khapli, Dey & Mal, 2003); (Paknikar & Srinivasan, 2013); (Basak, Ghosh & Sarkar, 2003).

Photochromic Applications

6-Hydroxybenzo[b]thiophene has been used in the synthesis of photochromic thieno-2H-chromenes. These compounds display photochromic behavior, which is valuable in various applications like smart windows and optical data storage (Queiroz, Dubest, Aubard, Faure & Guglielmetti, 2000).

Anti-Inflammatory Applications

Derivatives of 6-Hydroxybenzo[b]thiophene have been studied for their potential anti-inflammatory properties. For instance, 5-substituted benzo[b]thiophene derivatives have shown promising results in this area (Radwan, Shehab & El-Shenawy, 2009).

Chemical Reactions and Derivatives

Various chemical reactions involving 6-Hydroxybenzo[b]thiophene have been explored, leading to the synthesis of numerous derivatives with potential applications in diverse fields. These reactions include bromination, Vilsmeier-Haack formylation, and other substitution reactions that modify the properties of the compound for specific uses (Drewry & Scrowston, 1969); (Asprou, Brunskill, Jeffrey & De, 1980); (Clarke, Scrowston & Sutton, 1973).

Safety And Hazards

The safety data sheet for 6-Hydroxybenzo[b]thiophene-2-carboxylic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-hydroxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLDGGAFDRUFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxybenzo[b]thiophene-2-carboxylic acid

Citations

For This Compound
1
Citations
J Kim, YK Jung, C Kim, JS Shin, E Scheers… - Journal of Medicinal …, 2017 - ACS Publications
Human rhinoviruses (hRVs) are the main causative pathogen for common colds and are associated with the exacerbation of asthma. The wide variety in hRV serotypes has complicated …
Number of citations: 23 pubs.acs.org

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